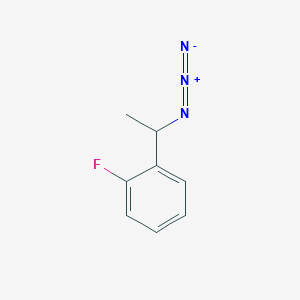

1-(1-Azidoethyl)-2-fluorobenzene

Description

Properties

IUPAC Name |

1-(1-azidoethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-6(11-12-10)7-4-2-3-5-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHJOJOBAPSJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-2-fluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). For instance, starting from 2-fluorobenzyl chloride, the compound can be treated with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures for handling azides, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azidoethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or other polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper(I) catalyst.

Major Products:

Amines: From reduction of the azide group.

Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

Key Reaction Pathways

- Nucleophilic Substitution : The azide group can participate in nucleophilic substitution reactions, forming various nitrogen-containing compounds.

- Cycloaddition Reactions : The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry that allows for the formation of stable triazole rings.

- Reduction Reactions : The azide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Organic Synthesis

1-(1-Azidoethyl)-2-fluorobenzene serves as a crucial building block in organic synthesis. Its azide functionality allows for the creation of complex molecules through click chemistry, which is widely used in drug discovery and development. The fluorine atom enhances the electronic properties of the compound, making it suitable for synthesizing pharmaceuticals with improved bioavailability.

Biological Research

The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes. This application is significant for studying protein interactions, enzyme activities, and cellular processes. The azido group’s ability to form covalent bonds with nucleophilic sites on proteins aids in understanding biochemical pathways.

Materials Science

In materials science, this compound is used to synthesize materials with specific electronic or photophysical properties. Its incorporation into polymer matrices can enhance material performance for applications such as sensors and electronic devices.

Case Study 1: Click Chemistry Applications

In a study focused on drug development, researchers utilized this compound in click chemistry to synthesize novel triazole derivatives. These derivatives demonstrated promising biological activity against specific cancer cell lines, highlighting the compound's potential in medicinal chemistry.

Case Study 2: Protein Labeling

Another study employed this compound to label proteins involved in metabolic pathways. The azide group facilitated selective labeling, allowing researchers to track protein interactions within live cells using fluorescence microscopy. This approach provided insights into cellular mechanisms and disease progression.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecule synthesis | High reactivity and versatility |

| Biological Research | Bioconjugation for protein labeling | Enables tracking of cellular processes |

| Materials Science | Synthesis of materials with enhanced electronic properties | Improved performance in devices |

Mechanism of Action

The mechanism of action of 1-(1-Azidoethyl)-2-fluorobenzene largely depends on the specific reaction it undergoes. For example:

In Cycloaddition Reactions: The azide group reacts with an alkyne to form a triazole ring through a concerted mechanism involving the formation of a five-membered ring transition state.

In Reduction Reactions: The azide group is reduced to an amine, typically involving the transfer of electrons and protons to break the nitrogen-nitrogen bonds.

Comparison with Similar Compounds

Substituted Benzene Derivatives

The following table compares 1-(1-azidoethyl)-2-fluorobenzene with structurally related compounds featuring azidoethyl groups and varying benzene substituents:

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) marginally reduce yields compared to electron-donating groups (e.g., -OCH₃), likely due to steric or electronic hindrance during azidation .

- Methoxy-substituted derivatives exhibit higher yields (82%), attributed to enhanced stabilization of intermediates .

- Methyl groups at the 3,5-positions (2i) lower yields (54%), suggesting steric bulk impedes reaction efficiency .

Halogenated Analogues

- 1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene (C₈H₇ClFN₃): Features dual halogen substituents (2-Cl, 4-F), which may enhance electrophilicity for nucleophilic reactions.

- 1-(1-Azidovinyl)-2-fluorobenzene (C₈H₆FN₃): A vinyl-azide analogue synthesized via dehydrohalogenation (76% yield). The conjugated double bond enables distinct reactivity in cycloadditions compared to ethyl-linked azides .

Azidomethylbenzene Derivatives

1-(Azidomethyl)-2-fluorobenzene

Synthesized from 1-(chloromethyl)-2-fluorobenzene using NaN₃ (55.8% yield). The shorter methyl-azide chain reduces steric bulk but increases susceptibility to decomposition due to proximity of the azide to the aromatic ring .

4-(Azidomethyl)-1,2-difluorobenzene

Features dual fluorine substituents (1,2-F₂) and a methyl-azide group. The electron-deficient aromatic ring accelerates azide reactivity in click chemistry, though volatility complicates handling .

Functional Group Comparisons

Azide vs. Bromine

Trifluoromethyl-Substituted Azides

- 1-Azido-2-(trifluoromethyl)benzene (C₇H₄F₃N₃): The -CF₃ group strongly withdraws electrons, increasing azide reactivity in Staudinger reactions.

Biological Activity

1-(1-Azidoethyl)-2-fluorobenzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its azido and fluorine substituents, which influence its reactivity and biological interactions. The presence of the azido group allows for various click chemistry applications, particularly in bioconjugation and drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Targets : The azido group can undergo reduction to amines or react with nucleophiles, leading to the formation of bioactive derivatives. Such transformations are crucial for the compound's interaction with biological systems.

- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory properties, particularly against cholinesterases, which are relevant in treating neurodegenerative diseases .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In particular, studies have shown that related azide compounds can effectively inhibit the growth of various bacterial strains.

- Case Study : A derivative was tested against Mycobacterium tuberculosis, showing promising results comparable to established antimycobacterial agents .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Azides have been noted for their ability to induce apoptosis in cancer cells through various pathways.

- Research Findings : In vitro studies revealed that certain azide derivatives can selectively induce cell death in cancer cell lines while sparing normal cells .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Cholinesterase inhibition |

Study 1: Antimicrobial Efficacy

A study conducted on various azide derivatives, including this compound, demonstrated significant antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing efficacy comparable to traditional antibiotics.

Study 2: Anticancer Mechanisms

In another investigation, the effects of this compound on cancer cell lines were assessed. The compound was found to activate apoptotic pathways, leading to increased caspase activity and subsequent cell death in treated cells.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption and distribution characteristics. Studies suggest potential blood-brain barrier permeability, making them candidates for central nervous system-targeted therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Azidoethyl)-2-fluorobenzene, and what key reaction conditions are required?

- Methodological Answer : A widely used approach involves nucleophilic substitution of a halogenated precursor (e.g., 1-(1-bromoethyl)-2-fluorobenzene) with sodium azide (NaN₃). The reaction is typically conducted in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours . Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent). For example, reports a similar synthesis of 1-(azidomethyl)-2-fluorobenzene via NaN₃ substitution in DMF, yielding >90% purity after extraction and drying .

Q. How can researchers confirm the structure of this compound using spectroscopic methods?

- Methodological Answer :

- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100–2120 cm⁻¹. The C-F stretch in the benzene ring appears at ~1220–1250 cm⁻¹ .

- NMR :

- ¹H NMR : The ethyl azide group (CH₂N₃) shows signals at δ 3.5–4.0 ppm (multiplet for CH₂), while aromatic protons (2-fluorobenzene) appear as complex splitting patterns between δ 6.8–7.5 ppm .

- ¹³C NMR : The azide-bearing carbon resonates at δ 50–55 ppm, and the fluorinated aromatic carbons show distinct shifts due to electronegativity effects .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Azide Hazards : Organic azides are shock-sensitive and may decompose explosively. Avoid mechanical friction, heat, and direct light. Store in a cool, dark place with inert gas (e.g., argon) .

- Fluorobenzene Derivatives : Use fume hoods, nitrile gloves, and eye protection. Refer to fluorobenzene safety data sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts like alkyl azide dimers?

- Methodological Answer :

- Stoichiometry : Use a 10–20% excess of NaN₃ to drive the substitution reaction to completion.

- Solvent Choice : DMF enhances solubility of intermediates, while acetonitrile reduces side reactions.

- Temperature Control : Maintain temperatures below 80°C to prevent thermal decomposition of the azide group .

- Monitoring : TLC (Rf ~0.4 in hexane/EtOAc 4:1) or GC-MS can track reaction progress and identify byproducts .

Q. What strategies resolve discrepancies in reported spectroscopic data for azide-containing fluorobenzenes?

- Methodological Answer :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 1-(1-azidoethyl)-3-bromobenzene in ) to identify consistent peaks .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra and validate experimental results. Tools like Gaussian or ORCA are widely used .

- Collaborative Replication : Reproduce synthesis and characterization steps across independent labs to isolate procedural variables .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the benzene ring, enhancing reactivity in Huisgen cycloaddition with alkynes.

- Kinetic Studies : Monitor reaction rates via UV-Vis or NMR under varying conditions (e.g., solvent polarity, temperature). highlights similar compounds used in click chemistry applications .

Q. What stability challenges arise during long-term storage of this compound, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the azide group or photolytic decomposition.

- Stabilization Methods : Store under argon at –20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .

- Analytical Testing : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.